![molecular formula C15H23N B1462656 (1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1155606-85-1](/img/structure/B1462656.png)
(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine
Descripción general
Descripción
“(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine” is a chemical compound that is available for purchase from various chemical suppliers .
Molecular Structure Analysis
This compound contains a total of 40 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Aplicaciones Científicas De Investigación
Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes
A significant application of cyclopropane derivatives, closely related to the structure of "(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine," is in the Lewis acid-catalyzed ring-opening reactions. These reactions are crucial for synthesizing enantioselective compounds. For instance, the methodology was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing the importance of such structures in medicinal chemistry for developing pharmaceutical agents (O. Lifchits & A. Charette, 2008).
Synthesis of Radioligands for CRHR1
Another research application involves the synthesis of novel potent radiolabelled analogs for the corticotropin-releasing hormone type 1 receptor (CRHR1). These compounds are instrumental in developing positron emission tomography (PET) radiotracers for CRHR1, facilitating the exploration of its role in various physiological and pathological processes. Such research underscores the value of complex amine derivatives in neuroscientific and pharmacological studies (L. Hsin et al., 2000).
Catalytic Amination of Biomass-Based Alcohols
Cyclopropyl and trimethylphenyl derivatives are also relevant in the catalytic amination of biomass-based alcohols. This process is vital for producing amines, which are key intermediates in manufacturing various chemicals, including agrochemicals, pharmaceuticals, and polymers. Such research demonstrates the environmental and sustainable applications of these compounds in green chemistry (M. Pera‐Titus & F. Shi, 2014).
Synthesis and Antimicrobial Activity
Furthermore, derivatives structurally similar to "(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine" have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This research illustrates the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (M. Noolvi et al., 2014).
Development of Protecting Groups for Amines
The introduction of new protecting groups for amines, based on cyclopropyl derivatives, is another notable application. These protecting groups are essential in synthetic organic chemistry, providing strategies for the selective modification of molecules. The development of such groups facilitates complex molecule synthesis, including pharmaceuticals and biomolecules (Erik J. Snider & S. Wright, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(2,4,6-trimethylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10-7-11(2)15(12(3)8-10)9-16-13(4)14-5-6-14/h7-8,13-14,16H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLUTASSVYENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(C)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



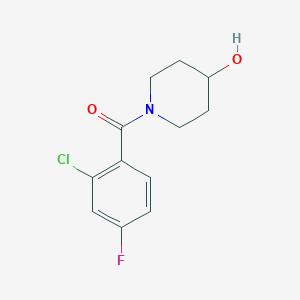
![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)
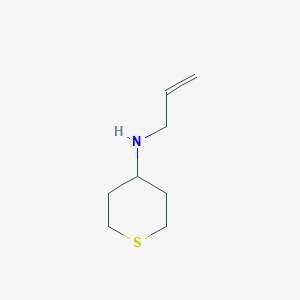
![2-[3-(Hydroxymethyl)piperidin-1-yl]butanoic acid](/img/structure/B1462578.png)
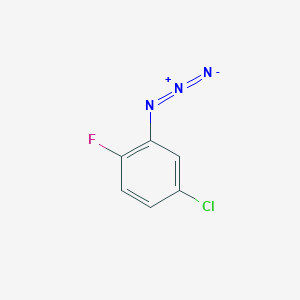
![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1462585.png)
![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)
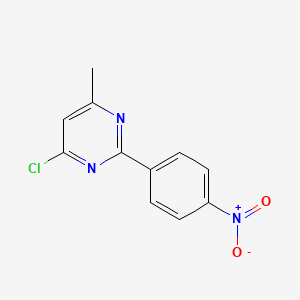
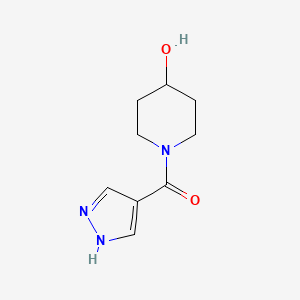
![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)
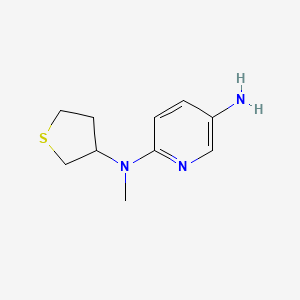
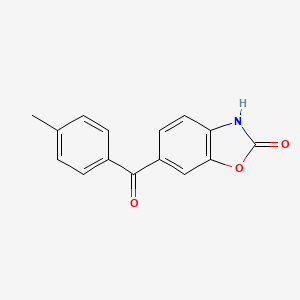
![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)